molecular formula C22H20N4O4 B2998242 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1251612-61-9

2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2998242
CAS No.: 1251612-61-9
M. Wt: 404.426
InChI Key: BWJDKVBYLIIFMG-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core substituted with a cyano group at position 5, a p-tolyl group at position 2, and an acetamide linker connected to a 2,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

2-[5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-14-4-6-15(7-5-14)21-24-12-16(11-23)22(28)26(21)13-20(27)25-18-9-8-17(29-2)10-19(18)30-3/h4-10,12H,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJDKVBYLIIFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)NC3=C(C=C(C=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Attachment of the p-tolyl group: This can be done through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the acetamide moiety: This step involves the reaction of the intermediate compound with 2,4-dimethoxyphenylacetic acid under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s pyrimidinone-acetamide scaffold is shared with several analogs, but its substituents (cyano, p-tolyl, dimethoxyphenyl) confer distinct properties. Key comparisons include:

Compound Name / ID Core Structure Substituents Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound Pyrimidinone 5-CN, 2-p-tolyl, N-(2,4-dimethoxyPh) Not reported Not reported Cyano, acetamide, methoxy
Y043-1154 Pyridazinone 3-Ph, N-(2,4-dimethoxyPh) 365.39 Not reported Acetamide, methoxy
Y043-1221 Pyridazinone 3-(4-MeOPh), N-(2,4-dimethoxyPh) 395.41 Not reported Acetamide, methoxy
2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-(2,3-dichloroPh)acetamide (5.6) Pyrimidinone-thio 4-Me, 2-thio, N-(2,3-dichloroPh) 344.21 230 Thioether, dichlorophenyl
2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-(4-phenoxyPh)acetamide (5.15) Pyrimidinone-thio 4-Me, 2-thio, N-(4-phenoxyPh) Not reported 224 Thioether, phenoxy

Key Observations:

  • The p-tolyl group (electron-donating methyl) contrasts with electron-withdrawing substituents (e.g., dichlorophenyl in 5.6 ), which could influence solubility and target interactions.
  • The 2,4-dimethoxyphenyl moiety is shared with Y043-1154 and Y043-1221 , suggesting improved membrane permeability due to methoxy groups’ lipophilicity.

Biological Activity

The compound 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4O3C_{22}H_{20}N_{4}O_{3}, and it features a pyrimidine ring with various substituents that enhance its biological activity. The structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, particularly those related to cancer and neurodegenerative disorders.
  • Receptor Interaction : It may bind to cellular receptors, modulating various biological responses.
  • Signaling Pathway Interference : The compound can interfere with cellular signaling pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.

Anticancer Activity

Several studies have reported the anticancer properties of this compound. For example, it has shown significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%, which reflects the potency of the compound.

Cell LineIC50 Value (µM)Reference
MCF73.79
A54926

Neuroprotective Effects

Research indicates that the compound may exhibit neuroprotective effects by inhibiting neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases like Alzheimer's. In vivo studies demonstrated that this inhibition leads to reduced exosome release from the brain, suggesting a potential therapeutic avenue for Alzheimer's disease .

Case Studies

  • Study on Anticancer Activity : In a comparative study involving multiple analogues of pyrimidine derivatives, this compound was found to be one of the most potent inhibitors against MCF7 cells, with an IC50 value significantly lower than other tested compounds .
  • Neuroprotection in Animal Models : Experimental models using 5XFAD mice (a model for familial Alzheimer's disease) showed that the compound significantly reduced nSMase2 activity and exosome release when administered at a dose of 10 mg/kg . This suggests its potential as a neuroprotective agent.

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